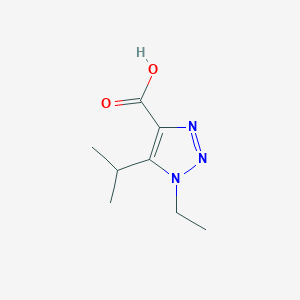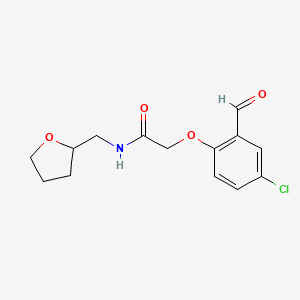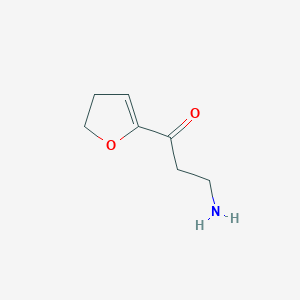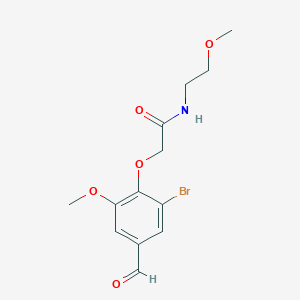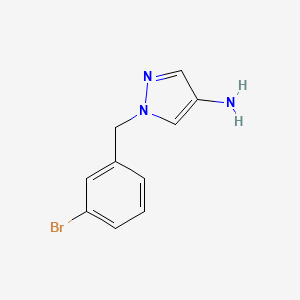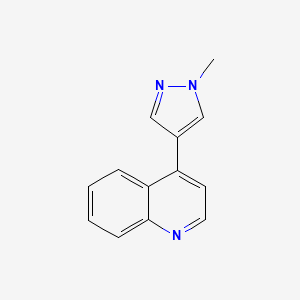
rel-2,2',2'',2'''-((1R,2R)-Cyclopentane-1,2-diylbis(azanetriyl))tetraacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rel-2,2’,2’‘,2’‘’-((1R,2R)-Cyclopentane-1,2-diylbis(azanetriyl))tetraacetic acid: is a complex organic compound known for its chelating properties. It is structurally characterized by a cyclopentane ring with two azanetriyl groups, each bonded to two acetic acid moieties. This compound is often used in various scientific and industrial applications due to its ability to form stable complexes with metal ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rel-2,2’,2’‘,2’‘’-((1R,2R)-Cyclopentane-1,2-diylbis(azanetriyl))tetraacetic acid typically involves the reaction of cyclopentane-1,2-diamine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine groups of the cyclopentane-1,2-diamine attack the carbon atoms of the chloroacetic acid, resulting in the formation of the tetraacetic acid derivative.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction mixture is typically heated and stirred for several hours, followed by purification steps such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
rel-2,2’,2’‘,2’‘’-((1R,2R)-Cyclopentane-1,2-diylbis(azanetriyl))tetraacetic acid undergoes various chemical reactions, including:
Chelation: Forms stable complexes with metal ions.
Substitution: The acetic acid groups can undergo substitution reactions with other nucleophiles.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Chelation: Metal salts such as calcium chloride or magnesium sulfate.
Substitution: Nucleophiles like amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Chelation: Metal complexes.
Substitution: Substituted derivatives of the original compound.
Hydrolysis: Cyclopentane-1,2-diamine and acetic acid.
科学的研究の応用
rel-2,2’,2’‘,2’‘’-((1R,2R)-Cyclopentane-1,2-diylbis(azanetriyl))tetraacetic acid is widely used in scientific research due to its chelating properties. Some of its applications include:
Chemistry: Used as a chelating agent in analytical chemistry to determine metal ion concentrations.
Biology: Employed in biochemical assays to stabilize metal ions in enzyme reactions.
Medicine: Investigated for its potential use in metal detoxification therapies.
Industry: Utilized in water treatment processes to remove heavy metals.
作用機序
The primary mechanism of action of rel-2,2’,2’‘,2’‘’-((1R,2R)-Cyclopentane-1,2-diylbis(azanetriyl))tetraacetic acid involves chelation. The compound binds to metal ions through its nitrogen and oxygen atoms, forming stable ring structures known as chelates. This binding prevents the metal ions from participating in unwanted chemical reactions, thereby stabilizing them in solution.
類似化合物との比較
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar applications.
Diethylenetriaminepentaacetic acid (DTPA): Known for its strong chelating properties and used in medical imaging.
Nitrilotriacetic acid (NTA): Used in industrial cleaning and water treatment.
Uniqueness
rel-2,2’,2’‘,2’‘’-((1R,2R)-Cyclopentane-1,2-diylbis(azanetriyl))tetraacetic acid is unique due to its cyclopentane backbone, which provides a different spatial arrangement compared to other chelating agents like EDTA and DTPA. This unique structure can result in different binding affinities and selectivities for metal ions, making it suitable for specific applications where other chelating agents may not be as effective.
特性
分子式 |
C13H20N2O8 |
|---|---|
分子量 |
332.31 g/mol |
IUPAC名 |
2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclopentyl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C13H20N2O8/c16-10(17)4-14(5-11(18)19)8-2-1-3-9(8)15(6-12(20)21)7-13(22)23/h8-9H,1-7H2,(H,16,17)(H,18,19)(H,20,21)(H,22,23)/t8-,9-/m1/s1 |
InChIキー |
PSXRZEOIYUUGIA-RKDXNWHRSA-N |
異性体SMILES |
C1C[C@H]([C@@H](C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
正規SMILES |
C1CC(C(C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


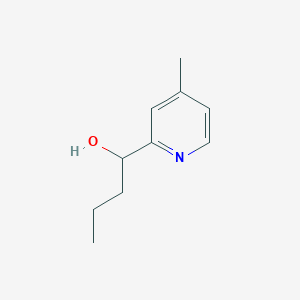
![Octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione](/img/structure/B13157163.png)
![2-benzyl 5-methyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate hydrochloride](/img/structure/B13157165.png)
![Methyl 5-methyl-2-(propan-2-YL)-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13157168.png)
